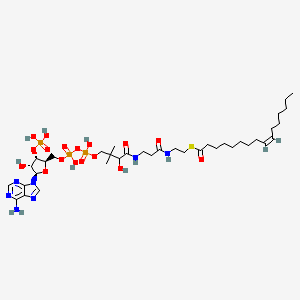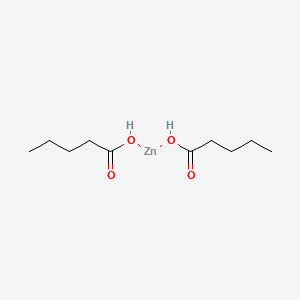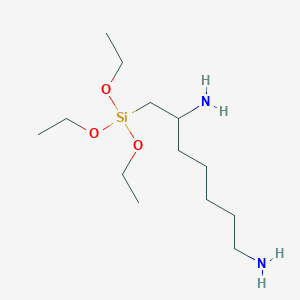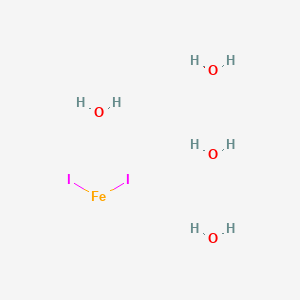
Palmitoleoyl coenzyme A lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoleoyl coenzyme A lithium salt: is a biochemical compound widely utilized in scientific research to study lipid metabolism and cellular energy production. As an acyl-CoA derivative, palmitoleoyl coenzyme A plays a crucial role in fatty acid metabolism, particularly in the synthesis and degradation of fatty acids . This compound is involved in the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters, contributing to cellular lipid homeostasis and membrane biogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palmitoleoyl coenzyme A lithium salt involves the esterification of palmitoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: Palmitoleoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palmitoleic acid and coenzyme A.
Reduction: Reduction reactions can convert the compound back to its precursor fatty acid and coenzyme A.
Substitution: The ester bond in palmitoleoyl coenzyme A can be hydrolyzed under acidic or basic conditions to yield palmitoleic acid and coenzyme A.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed:
Oxidation: Palmitoleic acid and coenzyme A.
Reduction: Palmitoleic acid and coenzyme A.
Substitution: Palmitoleic acid and coenzyme A.
Aplicaciones Científicas De Investigación
Chemistry: Palmitoleoyl coenzyme A lithium salt is used as a substrate in enzymatic assays to study the kinetics and regulation of fatty acid metabolism. It is also employed in metabolic labeling experiments to investigate lipid biosynthesis and oxidation pathways .
Biology: In biological research, the compound is used to study the effects of long-chain acyl-coenzyme A esters on cellular processes such as membrane biogenesis, lipid homeostasis, and signal transduction. It is also utilized in comparative studies of long-chain fatty acyl-CoA derivatives .
Medicine: this compound is investigated for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and obesity. Its role in regulating lipid metabolism and energy production makes it a valuable compound for drug development and metabolic research .
Industry: In the industrial sector, the compound is used in the production of lipid-based products, including cosmetics, pharmaceuticals, and nutritional supplements. Its ability to modulate lipid metabolism and cellular energy production is harnessed in various applications .
Mecanismo De Acción
Palmitoleoyl coenzyme A lithium salt exerts its effects by serving as a substrate for various enzymatic reactions involved in lipid metabolism. It participates in the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters, contributing to cellular lipid homeostasis and membrane biogenesis . The compound also undergoes β-oxidation, where it is sequentially cleaved to generate acetyl-CoA units for energy production . Additionally, palmitoleoyl coenzyme A acts as an allosteric regulator of key metabolic enzymes, influencing cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Palmitoyl coenzyme A lithium salt: A long-chain fatty acid (C16) covalently linked to coenzyme A, involved in sphingolipid biosynthesis and membrane binding.
Oleoyl coenzyme A lithium salt: Another long-chain fatty acyl-CoA derivative, involved in lipid metabolism and energy production.
Stearoyl coenzyme A lithium salt: A saturated long-chain fatty acyl-CoA derivative, involved in lipid biosynthesis and oxidation.
Uniqueness: Palmitoleoyl coenzyme A lithium salt is unique due to its unsaturated fatty acid chain, which imparts distinct biochemical properties compared to its saturated counterparts. The presence of a double bond in the fatty acid chain influences its reactivity and interaction with enzymes, making it a valuable tool for studying lipid metabolism and cellular processes .
Propiedades
Fórmula molecular |
C37H64N7O17P3S |
|---|---|
Peso molecular |
1003.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32?,36-/m1/s1 |
Clave InChI |
QBYOCCWNZAOZTL-WBSUCYAFSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)



![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)

![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)



